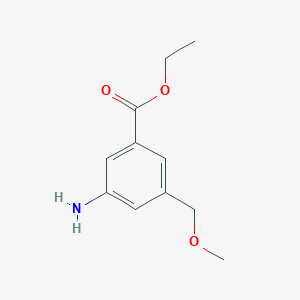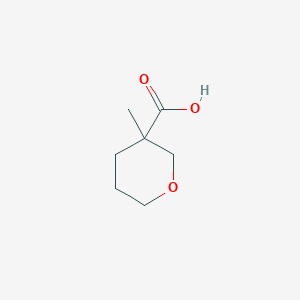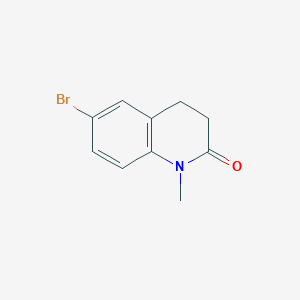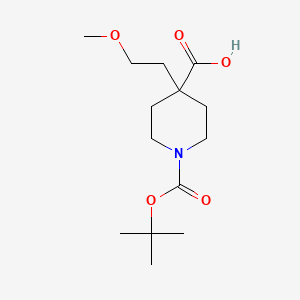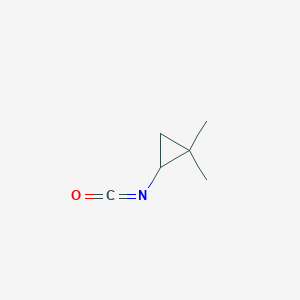
2-Isocyanato-1,1-dimethylcyclopropane
描述
2-Isocyanato-1,1-dimethylcyclopropane is an organic compound with the molecular formula C₆H₉NO. It is characterized by the presence of an isocyanate group (-NCO) attached to a cyclopropane ring substituted with two methyl groups. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-1,1-dimethylcyclopropane typically involves the reaction of 2-amino-1,1-dimethylcyclopropane with phosgene (COCl₂) under controlled conditions. The reaction proceeds as follows: [ \text{2-Amino-1,1-dimethylcyclopropane} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of isocyanates, including this compound, often employs the phosgene method due to its efficiency. non-phosgene methods are being explored to mitigate the environmental and safety concerns associated with phosgene. These methods include the use of carbon monoxide, dimethyl carbonate, and urea as alternative reagents .
化学反应分析
Types of Reactions: 2-Isocyanato-1,1-dimethylcyclopropane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Alcohols and Amines: React with the isocyanate group to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate (DBTDL) are often used to enhance the reaction rates.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Resulting from polymerization reactions
科学研究应用
2-Isocyanato-1,1-dimethylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules to study protein interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and the development of novel pharmaceuticals.
Industry: Utilized in the production of polyurethanes, which are essential in manufacturing foams, coatings, adhesives, and elastomers
作用机制
The mechanism of action of 2-Isocyanato-1,1-dimethylcyclopropane primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and ureas. The cyclopropane ring imparts strain to the molecule, making it more reactive and facilitating various chemical transformations .
相似化合物的比较
- 2-Isocyanato-1-methylcyclopropane
- 2-Isocyanato-1,1-dimethylcyclobutane
- 2-Isocyanato-1,1-dimethylcyclohexane
Comparison: 2-Isocyanato-1,1-dimethylcyclopropane is unique due to the presence of the highly strained cyclopropane ring, which enhances its reactivity compared to other isocyanates with less strained rings. This increased reactivity makes it particularly useful in applications requiring rapid and efficient chemical transformations .
属性
IUPAC Name |
2-isocyanato-1,1-dimethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-6(2)3-5(6)7-4-8/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWYCQPBTMPGRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N=C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343804-58-9 | |
| Record name | 2-isocyanato-1,1-dimethylcyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


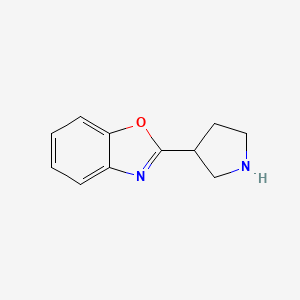
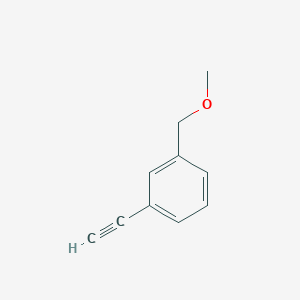
![Methyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B1529349.png)
![3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1529350.png)
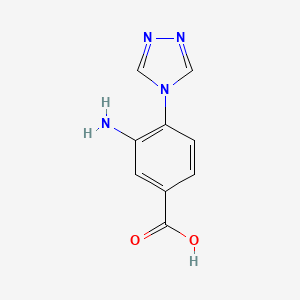
![Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B1529354.png)
![2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B1529355.png)
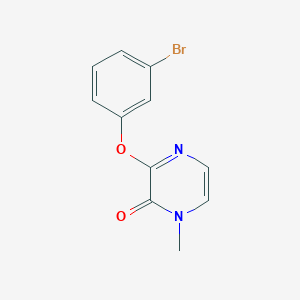
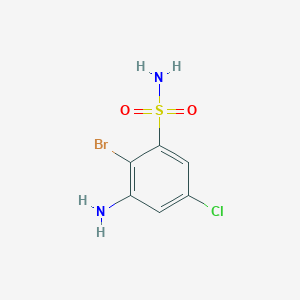
![tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1529358.png)
